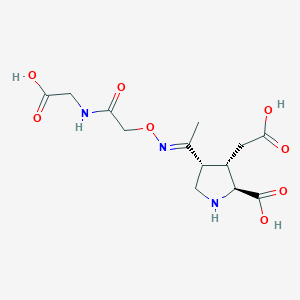
Kaoag
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaoag is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively in recent years, and research has shown promising results in its application in various fields.
Wirkmechanismus
Kaoag exerts its therapeutic effects by modulating various cellular signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. Kaoag also activates the Nrf2 pathway, which is involved in the cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
Kaoag has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Kaoag also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Kaoag in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. Kaoag is also readily available and relatively inexpensive. However, one of the limitations of using Kaoag is its low solubility in water, which can make it challenging to administer in experiments.
Zukünftige Richtungen
There are several future directions for research on Kaoag. One area of research is the development of novel drug delivery systems to enhance the solubility and bioavailability of Kaoag. Another area of research is the investigation of the potential use of Kaoag in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
Kaoag is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic properties. Research has shown promising results in its application in various fields such as arthritis, cancer, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of Kaoag and its potential use in the treatment of various diseases.
Synthesemethoden
Kaoag is a naturally occurring compound that is found in the bark of the Kao tree. The synthesis of Kaoag involves the extraction of the compound from the bark of the tree using organic solvents. The extracted compound is then purified using chromatography techniques to obtain a pure form of Kaoag.
Wissenschaftliche Forschungsanwendungen
Kaoag has been extensively studied for its potential therapeutic properties. Research has shown that Kaoag has anti-inflammatory, antioxidant, and anticancer properties. It has been found to be effective in the treatment of various diseases such as arthritis, cancer, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
119320-06-8 |
|---|---|
Produktname |
Kaoag |
Molekularformel |
C13H19N3O8 |
Molekulargewicht |
345.31 g/mol |
IUPAC-Name |
(2S,3S,4R)-3-(carboxymethyl)-4-[(E)-N-[2-(carboxymethylamino)-2-oxoethoxy]-C-methylcarbonimidoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O8/c1-6(16-24-5-9(17)14-4-11(20)21)8-3-15-12(13(22)23)7(8)2-10(18)19/h7-8,12,15H,2-5H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23)/b16-6+/t7-,8+,12-/m0/s1 |
InChI-Schlüssel |
QBIKARYQTKNDPS-MUTADSMTSA-N |
Isomerische SMILES |
C/C(=N\OCC(=O)NCC(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
SMILES |
CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Synonyme |
kainylaminooxyacetylglycine KAOAG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



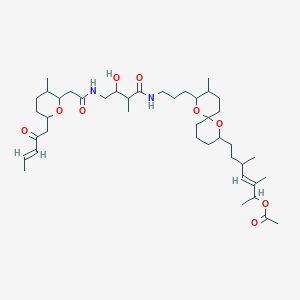
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
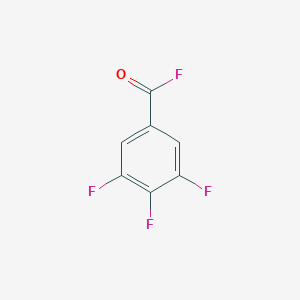
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
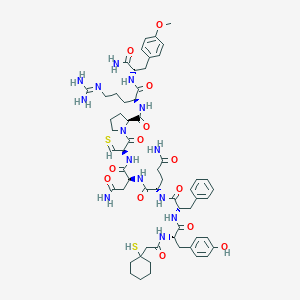
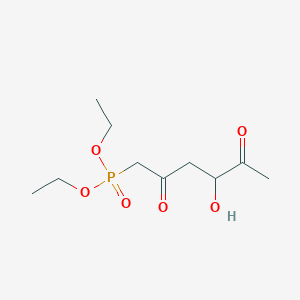
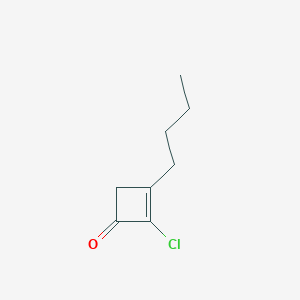
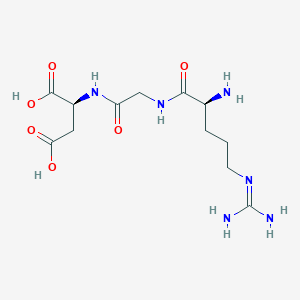
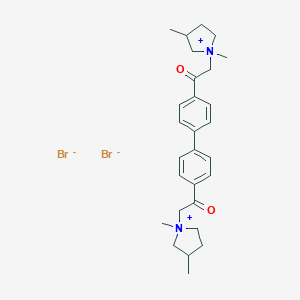
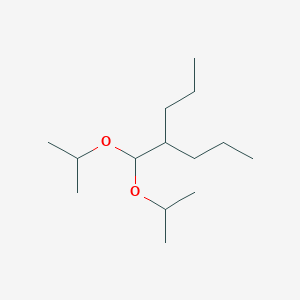
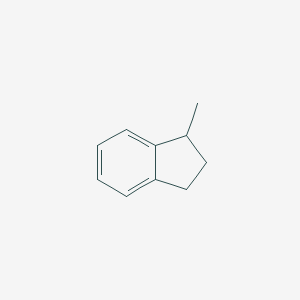
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)